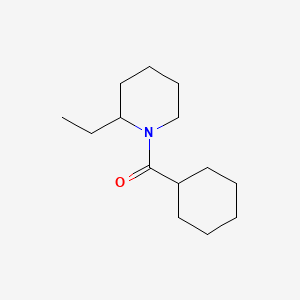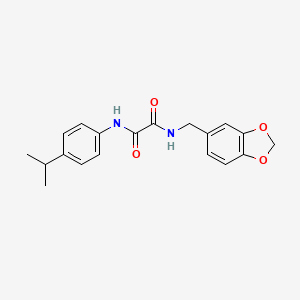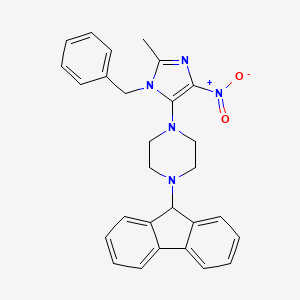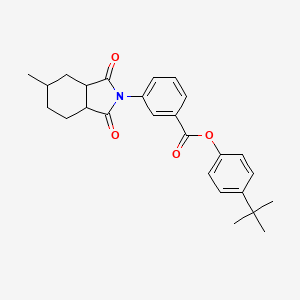
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)cyclohexanecarboxamide
Übersicht
Beschreibung
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)cyclohexanecarboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized through a complex chemical process and has been found to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it is believed to exhibit its therapeutic effects by modulating various signaling pathways in the body. The this compound has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The this compound has been found to exhibit various biochemical and physiological effects in the body. It has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation. Additionally, the this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has several advantages for lab experiments. It exhibits potent anti-cancer, anti-inflammatory, and neuroprotective activity, which makes it an attractive candidate for further research. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, the this compound may have limitations in terms of its solubility and stability, which may affect its efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)cyclohexanecarboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action and identify the specific signaling pathways that it modulates. Additionally, future research may focus on optimizing the synthesis method to improve the solubility and stability of the this compound.
Wissenschaftliche Forschungsanwendungen
The 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been found to exhibit promising results in various scientific research studies. It has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. The this compound has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-6-10-16(11-7-14)23-20(25)15-8-12-17(13-9-15)24-21(26)18-4-2-3-5-19(18)22(24)27/h6-7,10-11,15,17-19H,2-5,8-9,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQCVZLDUXVCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(4-ethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980994.png)
![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3981001.png)
![N-[1-(4-ethylphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3981002.png)
![(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3981007.png)

![4-(4-chloro-2-methylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide](/img/structure/B3981022.png)

![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperazine](/img/structure/B3981038.png)


![4-[bis(2-hydroxyethyl)amino]-1-cyclohexyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3981063.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3981068.png)

